N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound with the molecular formula and a molecular weight of approximately 357.5 g/mol. This compound is primarily utilized in research contexts, particularly in studies related to pharmacology and medicinal chemistry. It is classified as a small organic molecule, specifically an indole derivative, which suggests potential biological activity due to the presence of the indole moiety, known for its occurrence in various natural products and pharmaceuticals.
The synthesis of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves several steps, integrating various chemical reactions that lead to the formation of the desired compound. Key methods for synthesizing this compound may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can be represented using various structural formulas:
InChI=1S/C21H31N3O2/c1-6-24(7-2)14-10-11-15(3)22-21(26)20(25)19-16(4)23(5)18-13-9-8-12-17(18)19/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3,(H,22,26)
CCN(CC)CCCC(C)NC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C
These representations provide insights into the connectivity and arrangement of atoms within the molecule. The presence of functional groups such as amides and alkyl chains indicates potential sites for chemical reactivity and biological interaction.
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide may participate in several chemical reactions due to its functional groups:
These reactions are crucial for understanding how this compound can be modified or utilized in various synthetic pathways.
While the precise mechanism of action for N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is not fully elucidated, it is suggested that it may interact with specific biological targets such as receptors or enzymes involved in neurotransmission or cellular signaling pathways. The indole structure often indicates potential interactions with serotonin receptors or similar targets within biological systems.
The physical properties of N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide include:
Chemical properties include:
Data on melting point and boiling point are not readily available but can be determined through experimental methods.
Understanding these properties is essential for handling and utilizing this compound effectively in laboratory settings.
N-(5-(diethylamino)pentan-2-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has potential applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: